7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a heterocyclic compound with the molecular formula C5H7F2NO. It is primarily used in research settings and is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of fluorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle the specific requirements of heterocyclic compound synthesis. The production process involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Similar in structure but with different positioning of the nitrogen atom.
2-Oxa-5-azabicyclo[4.1.0]heptane: Lacks the fluorine atoms, leading to different chemical properties
Uniqueness
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of fluorine, oxygen, and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
2694744-71-1 |
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Molecular Formula |
C5H8ClF2NO |
Molecular Weight |
171.57 g/mol |
IUPAC Name |
7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)3-4(5)9-2-1-8-3;/h3-4,8H,1-2H2;1H |
InChI Key |
YNOFUUUOBHBDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2(F)F)N1.Cl |
Purity |
95 |
Origin of Product |
United States |
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